molecular formula C18H22N4O7 B1253149 Galactoflavin CAS No. 5735-19-3

Galactoflavin

Cat. No. B1253149
CAS RN: 5735-19-3
M. Wt: 406.4 g/mol
InChI Key: RPADDAUXKBBASM-MXYBEHONSA-N
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Description

Galactoflavin is a chemical compound with the molecular formula C18H22N4O7 . It has a molecular weight of 406.40 and its percent composition is C 53.20%, H 5.46%, N 13.79%, O 27.56% .


Molecular Structure Analysis

The molecular structure of Galactoflavin is represented by the InChI string: InChI=1S/C18H22N4O7/c1-7-3-9-10(4-8(7)2)22(5-11(24)14(26)15(27)12(25)6-23)16-13(19-9)17(28)21-18(29)20-16/h3-4,11-12,14-15,23-27H,5-6H2,1-2H3,(H,21,28,29)/t11-,12+,14+,15-/m1/s1 . This string provides a detailed description of the molecule’s structure, including the positions and connectivity of all atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of Galactoflavin include its molecular formula (C18H22N4O7), molecular weight (406.40), and percent composition (C 53.20%, H 5.46%, N 13.79%, O 27.56%) . Further details about its physical and chemical properties are not provided in the search results.

Scientific Research Applications

Effects on Riboflavin Enzymes and Coenzymes

Galactoflavin has been studied for its effects on riboflavin-containing coenzymes and enzymes in liver and kidney tissues. Research has shown that galactoflavin can induce a riboflavin deficiency in rats, affecting the concentrations of flavin mononucleotide, flavin adenine dinucleotide, and various dehydrogenases in tissues. This has implications for understanding riboflavin nutrition and the in vivo effects of galactoflavin (Prosky et al., 1964).

Ultrastructural Effects on Mouse Hepatocytes

Galactoflavin's impact on mouse hepatocytes, especially on mitochondrial structure, has been explored. A study found that a galactoflavin-supplemented, riboflavin-free diet led to significant changes in mitochondria, affecting their size and structure. This research contributes to understanding how galactoflavin and riboflavin interact at a cellular level (Tandler & Hoppel, 1974).

Microencapsulation of Riboflavin

In the field of biopolymer technology, galactoflavin has been used in the microencapsulation of riboflavin. This study aimed to preserve and enhance the functional properties of riboflavin by using galactomannan biopolymer and surfactant F127. The results have implications for the efficient use of galactomannan in riboflavin microencapsulation, highlighting its potential in conserving riboflavin's antifungal potential and controlling its delivery (de Farias et al., 2018).

Influence on Nerve Fibers and Anemia

Research has also examined galactoflavin's role in inducing riboflavin deficiency and its subsequent effects on the structural integrity of myelin lamellae in rat sciatic nerve fibers. Additionally, its influence on the development of normochromic normocytic anemia has been studied, providing insights into how galactoflavin affects both the nervous system and hematological parameters (Norton et al., 1976).

Role in Growth Inhibition and Congenital Anomalies

Galactoflavin's growth-inhibitory action in rats, particularly in relation to riboflavin deficiency, has been studied. It has been shown to intensify weight loss and signs of riboflavin deficiency in rats. Furthermore, its role in the development of congenital anomalies in embryos of riboflavin-deficient, galactoflavin-fed rats has been examined, highlighting its impact on the activities of various electron transport systems during critical developmental periods (Lane, 1964; Aksu et al., 1968).

properties

IUPAC Name

7,8-dimethyl-10-[(2S,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexyl]benzo[g]pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O7/c1-7-3-9-10(4-8(7)2)22(5-11(24)14(26)15(27)12(25)6-23)16-13(19-9)17(28)21-18(29)20-16/h3-4,11-12,14-15,23-27H,5-6H2,1-2H3,(H,21,28,29)/t11-,12+,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPADDAUXKBBASM-MXYBEHONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galactoflavin

CAS RN

5735-19-3
Record name Galactoflavin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005735193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GALACTOFLAVIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y30ZN232IC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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